molecular formula C11H12ClN5 B2818329 5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2319723-07-2

5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B2818329
CAS No.: 2319723-07-2
M. Wt: 249.7
InChI Key: NOHOPTWAVPROFG-UHFFFAOYSA-N
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Description

“5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of similar compounds has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The 1 H-NMR, 13 C-NMR, and IR spectroscopic data of these ligands have been fully assigned .


Molecular Structure Analysis

The structure of similar synthesized complexes was established by 1 H, 13 C NMR spectroscopy and mass spectrometry . According to UV-Vis spectrometry studies, the obtained complex exhibits green fluorescence with a maximum at 514 nm .


Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are stable under normal temperature and pressure . They are soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol solvents, but insoluble in water .

Mechanism of Action

While specific information on the mechanism of action for “5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine” is not available, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .

Safety and Hazards

While specific safety and hazard information for “5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine” is not available, it is generally recommended to avoid long-term or frequent contact with such compounds and to avoid inhaling their dust or solution .

Future Directions

The study of similar compounds has demonstrated that they can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that “5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine” and similar compounds could have potential applications in various fields, including medicine and biomimetic studies .

Properties

IUPAC Name

5-chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5/c12-10-4-13-11(14-5-10)16-6-9(7-16)8-17-3-1-2-15-17/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHOPTWAVPROFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Cl)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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